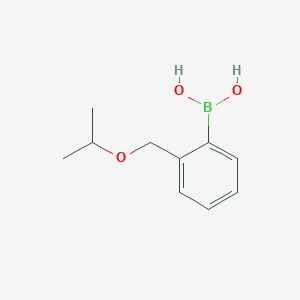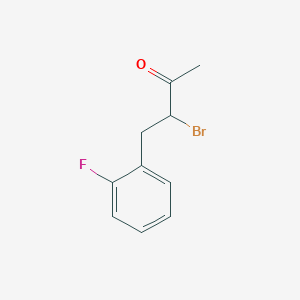
3-Bromo-4-(2-fluorophenyl)butan-2-one
Übersicht
Beschreibung
3-Bromo-4-(2-fluorophenyl)butan-2-one is a chemical compound with the molecular formula C10H10BrFO. It has a molecular weight of 245.09 . The IUPAC name for this compound is 3-bromo-4-(2-fluorophenyl)-2-butanone .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(2-fluorophenyl)butan-2-one was analyzed by X-ray diffraction . The compound was crystallized in the monoclinic system of P21/c space group . The unit cell dimensions are: a = 27.795 (3) Å, b = 3.9690 (4) Å, c = 11.3703 (11) Å, α = 90°, β = 93.290 (2)°, γ = 90° and Z = 4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
3-Bromo-4-(2-fluorophenyl)butan-2-one has been utilized in the synthesis of compounds with potential antitumor activities. For instance, it was used in the synthesis of 4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine, which demonstrated good antitumor activity against the Hela cell line (Peng, 2012).
Synthesis of Biologically Active Compounds
The compound is also an important intermediate in the synthesis of other biologically active compounds. For example, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from pyridin-4-ol and 4-bromo-2-fluoroaniline, serves as a key intermediate in creating various active molecules (Wang et al., 2016).
Nanoparticle Synthesis
In the field of nanotechnology, this compound has been employed in the synthesis of nanoparticles. For instance, heterodifunctional polyfluorenes with applications in bright and tunable fluorescence emission nanoparticles have been created using related bromo and fluoro compounds (Fischer et al., 2013).
Organic Synthesis Building Block
3-Bromo-4-(2-fluorophenyl)butan-2-one is also investigated as a building block in organic synthesis. It has been utilized in reactions with primary amines to yield aza-heterocycles and with activated methylene compounds to form carbocycles (Westerlund et al., 2001).
Synthesis of Potential Antimicrobial Agents
The compound has been used in the synthesis and characterization of substituted phenyl azetidines, which were screened for antimicrobial activity, demonstrating its role in creating potential new drugs (Doraswamy & Ramana, 2013).
Synthesis of Fluorinated Chromones
In pharmaceutical research, 3-Bromo-4-(2-fluorophenyl)butan-2-one was used in the synthesis of fluorinated chromones, which were then tested for their antimicrobial activities (Jagadhani et al., 2014).
Eigenschaften
IUPAC Name |
3-bromo-4-(2-fluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-7(13)9(11)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGERWDDYWDRTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2-fluorophenyl)butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



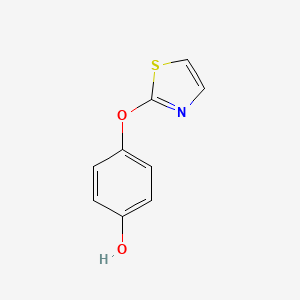
![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)
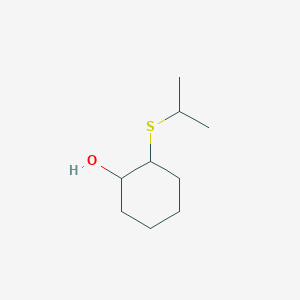
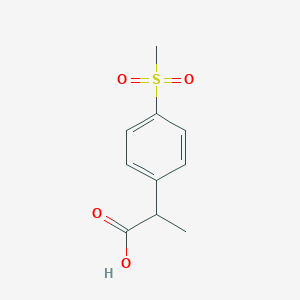
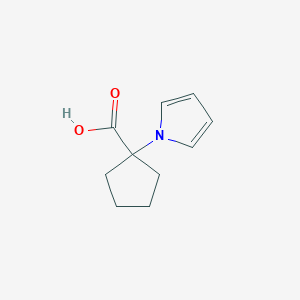
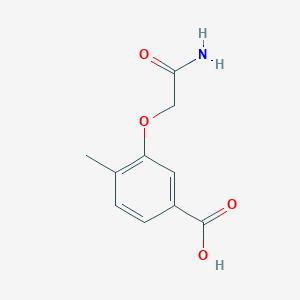
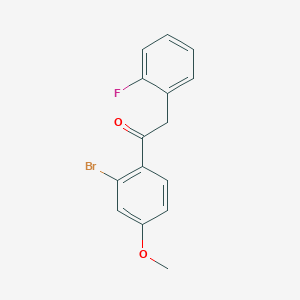
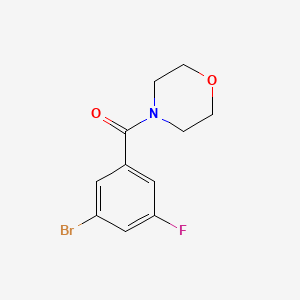



![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)
